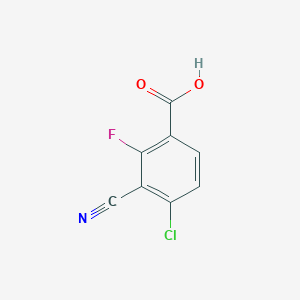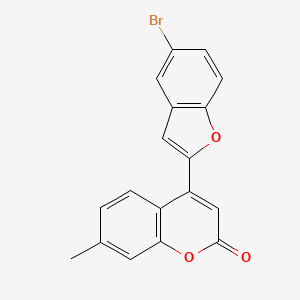![molecular formula C12H16N4O3 B2623963 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946252-93-3](/img/structure/B2623963.png)
5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as MPP+, is a chemical compound that has been widely used in scientific research as a tool to study the mechanisms of Parkinson's disease. MPP+ is a neurotoxin that selectively kills dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animal models.
作用机制
5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ is a neurotoxin that selectively kills dopaminergic neurons in the substantia nigra by inhibiting complex I of the mitochondrial electron transport chain. Complex I is a large protein complex that plays a crucial role in the production of ATP, the energy currency of the cell. This compound+ binds to the complex I enzyme and inhibits its activity, leading to a decrease in ATP production and an increase in reactive oxygen species. This ultimately leads to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
This compound+ has been shown to cause a range of biochemical and physiological effects in animal models of Parkinson's disease. These include the selective loss of dopaminergic neurons in the substantia nigra, the accumulation of reactive oxygen species, oxidative stress, and mitochondrial dysfunction. This compound+ also causes behavioral deficits in animal models, including motor impairment and cognitive dysfunction.
实验室实验的优点和局限性
5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ has several advantages as a tool for studying Parkinson's disease. It selectively kills dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease. This compound+ also causes behavioral deficits in animal models that are similar to those seen in Parkinson's disease patients. However, this compound+ also has some limitations. It is a potent neurotoxin that can be hazardous to handle, and its use in animal models raises ethical concerns. Additionally, this compound+ does not fully recapitulate the complex pathophysiology of Parkinson's disease, and its use as a model system has limitations.
未来方向
There are several future directions for 5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ research. One area of interest is the development of new animal models of Parkinson's disease that better recapitulate the disease's pathophysiology. Another area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Additionally, this compound+ research could be used to study the mechanisms of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
合成方法
5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ can be synthesized by the reaction of 1-methyl-4-phenylpyridinium iodide (this compound+ iodide) with sodium ethoxide in methanol. The reaction yields this compound+ hydroxide, which can be converted to this compound+ iodide by the addition of hydroiodic acid. The synthesis of this compound+ is relatively simple and can be carried out in a laboratory setting.
科学研究应用
5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione+ has been widely used in scientific research as a tool to study the mechanisms of Parkinson's disease. This compound+ selectively kills dopaminergic neurons in the substantia nigra by inhibiting complex I of the mitochondrial electron transport chain. This leads to the accumulation of reactive oxygen species and oxidative stress, which ultimately results in neuronal death. This compound+ has been used to develop animal models of Parkinson's disease, which have been used to study the disease's pathophysiology and to test potential treatments.
属性
IUPAC Name |
5-(2-methoxyethylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-15-10-9(11(17)16(2)12(15)18)8(4-5-14-10)13-6-7-19-3/h4-5H,6-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHKVSWMYKTJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

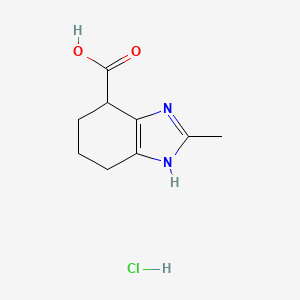
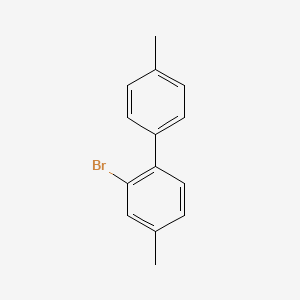
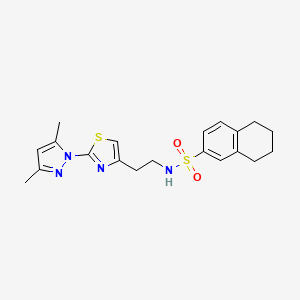
![N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2623886.png)
![[4-(3,4-Dimethylphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2623887.png)
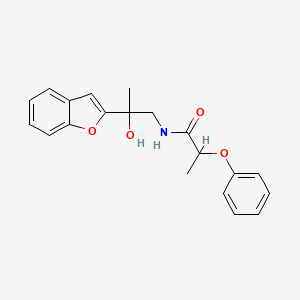
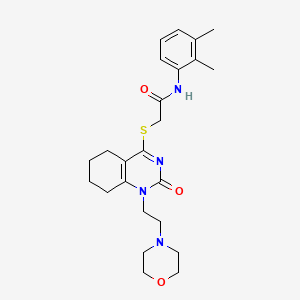
![N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide](/img/structure/B2623892.png)
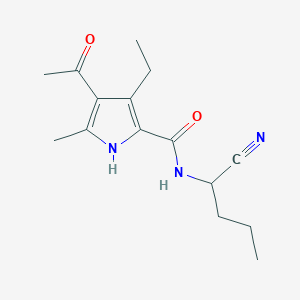

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methylbenzoate](/img/structure/B2623896.png)
![3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2623898.png)
